molecular formula C10H23ClN2O2S B15064247 N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

Cat. No.: B15064247
M. Wt: 270.82 g/mol
InChI Key: UOCJNGKKEGYLES-UHFFFAOYSA-N
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Description

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C10H23ClN2O2S and a molecular weight of 270.81982 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-ylmethyl)butane-1-sulfonamide
  • N-(piperidin-4-ylmethyl)butane-1-sulfonamide hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C10H23ClN2O2S

Molecular Weight

270.82 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)butane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C10H22N2O2S.ClH/c1-2-3-8-15(13,14)12-9-10-4-6-11-7-5-10;/h10-12H,2-9H2,1H3;1H

InChI Key

UOCJNGKKEGYLES-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NCC1CCNCC1.Cl

Origin of Product

United States

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